molecular formula C15H17N5 B10906714 4-(1'-ethyl-3'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline

4-(1'-ethyl-3'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline

Cat. No.: B10906714
M. Wt: 267.33 g/mol
InChI Key: YPGFYYPZQXUKTC-UHFFFAOYSA-N
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Description

4-(1’-ethyl-3’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline is a heterocyclic compound featuring a bipyrazole core with an aniline substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1’-ethyl-3’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline typically involves the formation of the bipyrazole core followed by the introduction of the aniline group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-ethyl-3-methylpyrazole with a suitable aniline derivative can yield the desired compound. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1’-ethyl-3’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

4-(1’-ethyl-3’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1’-ethyl-3’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methylimidazole: Shares a similar core structure but with different substituents.

    4,5-diphenyl-1H-imidazole: Another heterocyclic compound with potential biological activities.

    1-ethyl-3-methylpyrazole: A precursor in the synthesis of the target compound.

Uniqueness

4-(1’-ethyl-3’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline is unique due to its bipyrazole core and aniline substituent, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

4-[3-(1-ethyl-3-methylpyrazol-4-yl)pyrazol-1-yl]aniline

InChI

InChI=1S/C15H17N5/c1-3-19-10-14(11(2)17-19)15-8-9-20(18-15)13-6-4-12(16)5-7-13/h4-10H,3,16H2,1-2H3

InChI Key

YPGFYYPZQXUKTC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NN(C=C2)C3=CC=C(C=C3)N

Origin of Product

United States

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